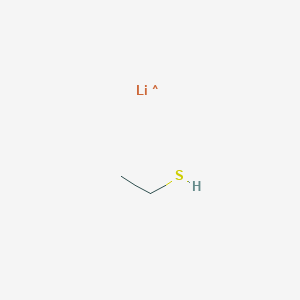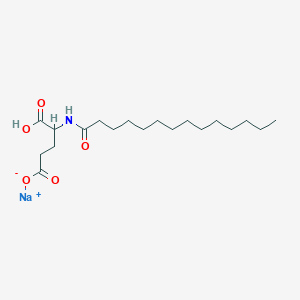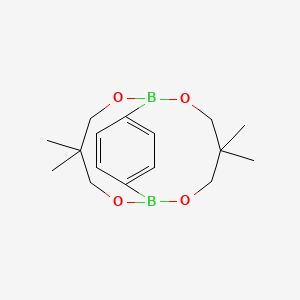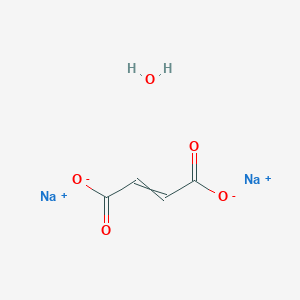
Ethanethiol, lithium salt (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, lithium salt (8CI,9CI) is an organosulfur compound with the molecular formula C2H6LiS It is derived from ethanethiol, a colorless liquid with a distinct odor, often described as resembling rotten cabbage or skunkThe lithium salt form of ethanethiol is used in various chemical applications, particularly in organic synthesis and as a reagent in different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanethiol, lithium salt can be synthesized through the reaction of ethanethiol with lithium hydroxide or lithium metal. The general reaction involves the deprotonation of ethanethiol by lithium hydroxide or lithium metal, resulting in the formation of the lithium salt: [ \text{C}_2\text{H}_5\text{SH} + \text{LiOH} \rightarrow \text{C}_2\text{H}_5\text{SLi} + \text{H}_2\text{O} ] [ \text{C}_2\text{H}_5\text{SH} + \text{Li} \rightarrow \text{C}_2\text{H}_5\text{SLi} + \frac{1}{2}\text{H}_2 ]
Industrial Production Methods
Industrial production of ethanethiol typically involves the reaction of ethylene with hydrogen sulfide in the presence of various catalysts. This method can be adapted to produce the lithium salt by introducing lithium hydroxide or lithium metal into the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, lithium salt undergoes several types of chemical reactions, including:
Oxidation: Ethanethiol can be oxidized to form ethyl sulfonic acid using strong oxidizing agents.
Reduction: It can be reduced back to ethanethiol under specific conditions.
Substitution: The lithium salt can act as a nucleophile in substitution reactions, replacing other groups in organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and water.
Major Products
Oxidation: Ethyl sulfonic acid.
Reduction: Ethanethiol.
Substitution: Various substituted organic compounds depending on the reactants used.
Scientific Research Applications
Ethanethiol, lithium salt is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Used in studies involving sulfur-containing compounds and their biological activities.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism by which ethanethiol, lithium salt exerts its effects involves the deprotonation of the thiol group, resulting in the formation of a strong nucleophile. This nucleophile can then participate in various chemical reactions, including nucleophilic substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the reactants used .
Comparison with Similar Compounds
Similar Compounds
Methanethiol, lithium salt: Similar in structure but with a methyl group instead of an ethyl group.
Butanethiol, lithium salt: Similar in structure but with a butyl group instead of an ethyl group.
Ethanol, lithium salt: Similar in structure but with an oxygen atom instead of sulfur.
Uniqueness
Ethanethiol, lithium salt is unique due to its sulfur-containing thiol group, which imparts distinct chemical properties compared to its oxygen-containing analogs. The presence of sulfur allows for different reactivity and applications, particularly in the formation of carbon-sulfur bonds and in reactions requiring strong nucleophiles .
Properties
Molecular Formula |
C2H6LiS |
|---|---|
Molecular Weight |
69.1 g/mol |
InChI |
InChI=1S/C2H6S.Li/c1-2-3;/h3H,2H2,1H3; |
InChI Key |
YPRKDHJUBDLHBM-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[1-(6-Carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid;7-[2-[4-(3-chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid;2-[4-[2-[4-(2-cyanophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]butoxy]acetic acid;5-[2-[4-(4-fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;5-[2-[3-hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;3-[3-[2-[3-hydroxy-4-(2-methylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]propylsulfanyl]propanoic acid;3-[3-[2-[3-hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid;5-[2-[3-hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid](/img/structure/B13389584.png)
![5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B13389587.png)





![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)

![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)

![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)

